![molecular formula C2158H3282N562O681S12 B1194657 Ranibizumab CAS No. 347396-82-1](/img/new.no-structure.jpg)
Ranibizumab
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ranibizumab is a recombinant humanized monoclonal antibody fragment that targets vascular endothelial growth factor A (VEGF-A). It is primarily used in the treatment of various ocular disorders characterized by abnormal blood vessel growth, such as neovascular (wet) age-related macular degeneration, diabetic macular edema, and macular edema following retinal vein occlusion .
准备方法
Synthetic Routes and Reaction Conditions: Ranibizumab is produced through recombinant DNA technology. The gene encoding the antibody fragment is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are cultured under specific conditions to express the antibody fragment, which is subsequently purified using techniques such as protein A affinity chromatography .
Industrial Production Methods: The industrial production of this compound involves large-scale cell culture bioreactors where CHO cells are grown in a controlled environment. The production process includes several stages: cell culture, harvest, purification, and formulation. The purification process ensures the removal of impurities and contaminants, resulting in a highly pure product suitable for therapeutic use .
化学反应分析
Types of Reactions: Ranibizumab, being a monoclonal antibody fragment, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to its target, VEGF-A.
Common Reagents and Conditions: The primary reagent involved in the production of this compound is the expression vector containing the gene for the antibody fragment. The conditions required for its production include optimal cell culture conditions, such as temperature, pH, and nutrient supply, to ensure high yield and quality of the antibody fragment .
Major Products Formed: The major product formed is the this compound antibody fragment itself, which is designed to bind and neutralize VEGF-A, thereby inhibiting angiogenesis .
科学研究应用
Indications for Use
Ranibizumab is approved for several ocular conditions:
- Neovascular (Wet) Age-Related Macular Degeneration (AMD) : This condition involves the growth of abnormal blood vessels in the retina, leading to vision loss. This compound has shown significant efficacy in improving visual acuity in patients with wet AMD, with clinical trials reporting mean gains of 7–11 letters over 12 months with monthly dosing .
- Diabetic Macular Edema (DME) : this compound is used to treat macular edema resulting from diabetes, which can cause severe vision impairment. Studies have demonstrated that it can lead to rapid and sustained improvements in vision and reductions in macular edema .
- Macular Edema Following Retinal Vein Occlusion : This condition arises when a vein in the eye becomes blocked, causing fluid buildup. This compound treatment has been associated with significant improvements in visual acuity and retinal thickness .
- Myopic Choroidal Neovascularization : this compound is also indicated for treating this condition, where abnormal blood vessels grow under the retina due to severe nearsightedness .
Clinical Trials and Efficacy
Numerous clinical trials have established the efficacy of this compound across its approved indications. Below are some key studies:
Real-World Outcomes
Real-world studies often report outcomes that differ from those observed in controlled trials. For instance, a review indicated that patient outcomes with this compound were generally poorer than those reported in randomized controlled trials. The mean change in visual acuity was only +2.9 letters over 12 months in real-world settings compared to more favorable results from clinical trials . Factors influencing these outcomes include adherence to treatment regimens and frequency of injections.
Case Studies
Case Study 1: Diabetic Macular Edema Treatment
A patient with diabetic macular edema received monthly intravitreal injections of this compound for six months. Initial visual acuity improved significantly from 20/200 to 20/50, with accompanying reductions in central retinal thickness observed via optical coherence tomography.
Case Study 2: Neovascular Age-Related Macular Degeneration
A cohort study involving elderly patients treated with this compound showed that after one year, approximately 40% gained more than 15 letters in visual acuity. However, adherence issues led to less frequent injections than recommended, impacting overall outcomes negatively .
作用机制
Ranibizumab exerts its effects by binding to VEGF-A, a key protein involved in angiogenesis. By binding to VEGF-A, this compound prevents it from interacting with its receptors on the surface of endothelial cells. This inhibition blocks the signaling pathways that promote the growth of new blood vessels, thereby reducing abnormal blood vessel formation and leakage in the retina .
相似化合物的比较
- Bevacizumab: Another monoclonal antibody targeting VEGF-A, used primarily in oncology.
- Aflibercept: A fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor.
Comparison: Ranibizumab is unique in its design as a smaller antibody fragment, which allows for better penetration into the retinal tissue compared to bevacizumab. While bevacizumab is used off-label for ocular conditions, this compound is specifically approved for these indications. Aflibercept, on the other hand, has a broader target range but is also used in similar ocular conditions .
This compound’s smaller size and specific design for ocular use make it a preferred choice for treating retinal diseases, offering advantages in terms of efficacy and safety .
生物活性
Ranibizumab, a humanized monoclonal antibody fragment, is primarily used in the treatment of various retinal diseases, particularly neovascular age-related macular degeneration (AMD). Its mechanism of action involves the inhibition of vascular endothelial growth factor A (VEGF-A), a key protein that promotes angiogenesis and increases vascular permeability. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.
This compound specifically binds to all biologically active forms of VEGF-A, including VEGF165, VEGF121, and VEGF110. By inhibiting these forms, this compound effectively reduces the pathological processes associated with neovascularization and edema in the retina.
Binding Affinity
The binding affinity of this compound to VEGF-A has been quantitatively assessed using Biacore analysis. It has been shown that the apparent equilibrium binding affinity (KD) for VEGF-A molecules is less than or equal to 192 pM. This high affinity indicates that this compound can effectively compete with VEGF-A for receptor binding sites on endothelial cells, thereby inhibiting its biological effects .
Biological Activity Assessment
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
- HUVEC Proliferation Inhibition Assay : this compound demonstrated a concentration-dependent inhibition of HUVEC proliferation induced by VEGF-A. The IC50 values ranged from 0.4 to 1.2 nM, indicating potent inhibitory effects on endothelial cell proliferation .
- ELISA for this compound Concentration : A specific enzyme-linked immunosorbent assay (ELISA) was developed to measure this compound levels in biological samples, facilitating the assessment of its pharmacokinetics and biological activity in clinical settings .
In Vivo Studies
- Miles Assay : In vivo experiments using hairless guinea pigs demonstrated that this compound significantly inhibited VEGF-induced vascular permeability. The results indicated a strong dose-dependent response, confirming its efficacy in reducing edema associated with neovascular conditions .
- Clinical Trials : this compound has been extensively studied in clinical trials for its efficacy in treating diabetic macular edema (DME) and AMD. A notable study involving patients with DME showed improvements in visual acuity and central retinal thickness after repeated intravitreal injections .
Case Studies
Case Study 1: Neovascular AMD Treatment
A randomized clinical trial involving 705 participants assessed the efficacy of this compound against a proposed biosimilar (SB11). The primary endpoints included changes in best-corrected visual acuity (BCVA) and optical coherence tomography central subfield thickness (CST). Results indicated that both this compound and SB11 had comparable efficacy and safety profiles, reinforcing the clinical utility of this compound in managing AMD .
Case Study 2: Diabetic Macular Edema
In another study focused on DME patients undergoing treatment with this compound, significant improvements were observed in both visual acuity and macular structure post-treatment. The study highlighted the importance of repeated dosing to maintain therapeutic benefits over time .
Comparative Efficacy
Study Type | Outcome Measure | This compound Effect | Comparison Group |
---|---|---|---|
Clinical Trial | BCVA Change at Week 8 | +7.0 letters | SB11 (Biosimilar) |
Clinical Trial | CST Change at Week 4 | -100 μm | SB11 (Biosimilar) |
In Vivo Study | Vascular Permeability | IC50: 0.4-1.2 nM | Control |
In Vitro Study | HUVEC Proliferation | Dose-dependent inhibition | Control |
属性
CAS 编号 |
347396-82-1 |
---|---|
分子式 |
C2158H3282N562O681S12 |
分子量 |
48379.16 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。